molecular formula C55H70 B3250839 D2 C28 Triaromatic sterane CAS No. 205529-81-3

D2 C28 Triaromatic sterane

Cat. No.: B3250839
CAS No.: 205529-81-3
M. Wt: 735.2 g/mol
InChI Key: RUOSCDGHWUNJHU-BGYIEFNKSA-N
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Description

D2 C28 Triaromatic sterane is a chemical compound with the molecular formula C27H32D2. It belongs to the class of triaromatic steroids, which are characterized by three aromatic rings in their structure. These compounds are often found in crude oils and hydrocarbon source rocks and are used as biomarkers in geochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D2 C28 Triaromatic sterane involves several steps, starting from simpler aromatic compounds. The process typically includes:

    Aromatic ring formation: This step involves the formation of the aromatic rings through cyclization reactions.

    Hydrogenation and dehydrogenation: These reactions are used to introduce and remove hydrogen atoms, respectively, to achieve the desired aromatic structure.

    Substitution reactions: Various substituents are introduced into the aromatic rings to complete the synthesis.

Industrial Production Methods

Industrial production of this compound is carried out on a larger scale using similar synthetic routes but optimized for efficiency and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

D2 C28 Triaromatic sterane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of ketones or alcohols.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of hydrocarbons.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Halogens (e.g., chlorine, bromine) and alkyl groups (e.g., methyl, ethyl) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted aromatic compounds .

Scientific Research Applications

D2 C28 Triaromatic sterane has several scientific research applications, including:

    Geochemical studies: It is used as a biomarker to study the origin and thermal maturity of crude oils and hydrocarbon source rocks.

    Environmental analysis: It is used to analyze the presence and distribution of hydrocarbons in environmental samples.

    Pharmaceutical research: It is used as a reference material in the synthesis and analysis of steroid-based drugs.

    Forensic science: It is used in forensic investigations to identify and analyze hydrocarbon residues.

Mechanism of Action

The mechanism of action of D2 C28 Triaromatic sterane involves its interaction with various molecular targets and pathways. It acts as a biomarker by:

Comparison with Similar Compounds

D2 C28 Triaromatic sterane is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

This compound stands out due to its specific molecular structure, which makes it a valuable biomarker in geochemical studies and other scientific research applications.

Properties

IUPAC Name

(17S)-15,16-dideuterio-17-[(2R)-5,6-dimethylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;(17S)-15,16-dideuterio-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36.C27H34/c1-6-21(19(2)3)12-11-20(4)28(5)18-17-26-25-14-13-22-9-7-8-10-23(22)24(25)15-16-27(26)28;1-18(2)19(3)10-11-20(4)27(5)17-16-25-24-13-12-21-8-6-7-9-22(21)23(24)14-15-26(25)27/h7-10,13-16,19-21H,6,11-12,17-18H2,1-5H3;6-9,12-15,18-20H,10-11,16-17H2,1-5H3/t20-,21?,28+;19?,20-,27+/m11/s1/i17D,18D;16D,17D/t17?,18?,20-,21?,28+;16?,17?,19?,20-,27+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOSCDGHWUNJHU-BGYIEFNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C.CC(C)C(C)CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C([C@@](C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)(C)[C@H](C)CCC(C)C(C)C)[2H].[2H]C1C([C@@](C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)(C)[C@H](C)CCC(CC)C(C)C)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H70
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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